![molecular formula C10H12 B060809 1-Vinyl-2-(1-propynyl)cyclopentene CAS No. 176965-25-6](/img/structure/B60809.png)
1-Vinyl-2-(1-propynyl)cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinyl-2-(1-propynyl)cyclopentene is a chemical compound that has attracted a lot of attention in scientific research due to its potential applications in various fields. This compound belongs to the class of cycloalkenes and has a unique structure that makes it suitable for different chemical reactions. In
Wirkmechanismus
The mechanism of action of 1-vinyl-2-(1-propynyl)cyclopentene is not well understood. However, it is believed that this compound can undergo various chemical reactions, including Diels-Alder reactions, Michael additions, and cycloadditions. These reactions make it possible to use this compound in various chemical transformations.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and can be used in various biological applications. For instance, it has been used in the development of new drugs and as a tool for studying biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-vinyl-2-(1-propynyl)cyclopentene is its unique structure, which makes it suitable for various chemical reactions. This compound is also stable and can be easily synthesized in the laboratory. However, one of the limitations of this compound is its limited solubility in water, which makes it challenging to use in some biological applications.
Zukünftige Richtungen
There are several future directions for the study of 1-vinyl-2-(1-propynyl)cyclopentene. One of the directions is to explore its potential applications in the field of materials science, where it can be used in the development of new materials with unique properties. Another direction is to study its potential as a drug candidate and its mechanism of action in biological systems. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.
Conclusion
In conclusion, this compound is a chemical compound that has attracted a lot of attention in scientific research due to its potential applications in various fields. Its unique structure makes it suitable for various chemical reactions, and it has been used in the development of new materials and drugs. Further research is needed to explore its potential applications and mechanism of action in biological systems.
Synthesemethoden
The synthesis of 1-vinyl-2-(1-propynyl)cyclopentene involves several chemical reactions, including the reaction of 1,3-cyclopentadiene with vinyl triflate in the presence of a palladium catalyst to form 1-vinylcyclopentene. The next step involves the reaction of 1-vinylcyclopentene with propargyl bromide in the presence of a base to form this compound. This method has been widely used to synthesize this compound in the laboratory.
Wissenschaftliche Forschungsanwendungen
1-Vinyl-2-(1-propynyl)cyclopentene has been extensively studied due to its potential applications in various fields. One of the significant applications of this compound is in the field of organic synthesis, where it is used as a building block for the synthesis of other complex organic molecules. This compound has also been used in the development of new materials, such as liquid crystals, polymers, and dendrimers.
Eigenschaften
CAS-Nummer |
176965-25-6 |
---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
1-ethenyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-7-9(10)4-2/h4H,2,5,7-8H2,1H3 |
InChI-Schlüssel |
XLXGERFHSGNDGG-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1)C=C |
Kanonische SMILES |
CC#CC1=C(CCC1)C=C |
Synonyme |
Cyclopentene, 1-ethenyl-2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.